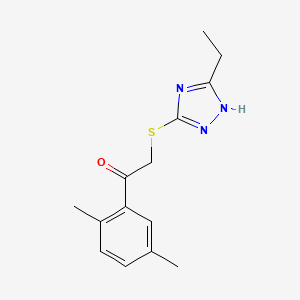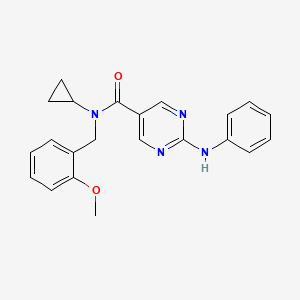![molecular formula C16H19ClN2S B5633445 1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine](/img/structure/B5633445.png)
1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group and a methylthiophenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
准备方法
The synthesis of 1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. This can result in the formation of substituted derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions .
科学研究应用
1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications. They are studied for their effects on the central nervous system and their potential use as antidepressants or antipsychotics.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors in the central nervous system, such as serotonin and dopamine receptors. This binding can modulate neurotransmitter levels and influence various physiological processes, including mood regulation and cognitive function .
相似化合物的比较
1-(3-Chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine: This compound lacks the methylthiophenyl group and has different pharmacological properties.
1-(3-Methylthiophen-2-yl)piperazine: This compound lacks the chlorophenyl group and exhibits different biological activities.
1-(4-Methoxyphenyl)piperazine: This compound has a methoxy group instead of a chlorophenyl group, leading to variations in its chemical reactivity and biological effects.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2S/c1-13-5-10-20-16(13)12-18-6-8-19(9-7-18)15-4-2-3-14(17)11-15/h2-5,10-11H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXDNLYBGACORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R)-3,4,4-trimethyl-1-({1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-pyrrolidinol hydrochloride](/img/structure/B5633370.png)
![10-methyl-5H-indolo[3,2-b]indole](/img/structure/B5633379.png)
![9-[3-(ethylthio)propanoyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633390.png)
![1-acetyl-4-{[2-(propylamino)-5-pyrimidinyl]methyl}-1,4-diazepan-6-ol](/img/structure/B5633398.png)
![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B5633402.png)

![2-allyl-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633430.png)
![1-[(4-ethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5633448.png)
![5-ethyl-1'-(1H-indol-1-ylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5633451.png)
![N-[(1-{2-[2-(2-furyl)pyrrolidin-1-yl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methylpropan-2-amine](/img/structure/B5633454.png)
![{(3R*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5633455.png)
![4-({2-[1-(3-thienylacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5633459.png)
![8-(3-ethoxypropanoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633463.png)

